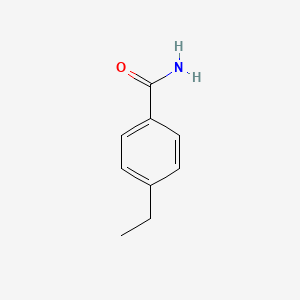

4-Ethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFAFWKDOSYQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427267 | |

| Record name | 4-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33695-58-8 | |

| Record name | 4-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylbenzamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylbenzamide is a chemical compound belonging to the class of organic compounds known as benzamides. These are characterized by a benzene ring substituted with a carboxamide group. The presence of an ethyl group at the para position of the benzene ring distinguishes this compound and influences its physicochemical properties and reactivity. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of this compound, intended to be a valuable resource for professionals in research and drug development.

Part 1: Molecular Structure and Spectroscopic Profile

The structural integrity and purity of a compound are paramount in any scientific application. This section details the molecular structure of this compound and the expected outcomes from various spectroscopic analyses, which are crucial for its identification and characterization.

Molecular Structure

This compound has the chemical formula C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1][2] Its structure consists of a central benzene ring, a carboxamide group (-CONH₂), and an ethyl group (-CH₂CH₃) at the para position (position 4) relative to the amide group.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound. Below are the expected spectral data based on its structure.

Table 1: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Aromatic protons (AA'BB' system), ethyl group protons (quartet and triplet), and amide protons (broad singlet).[1][3] |

| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons (substituted and unsubstituted), and ethyl group carbons. |

| FT-IR | N-H stretching of the primary amide, C=O stretching of the amide, and C-H stretching of the aromatic and alkyl groups.[1] |

| Mass Spectrometry (MS) | A molecular ion peak (M+) and characteristic fragmentation patterns.[1] |

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a typical ¹H NMR spectrum of this compound (in a solvent like DMSO-d₆), one would expect to see a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂) of the ethyl group.[3] The aromatic protons would likely appear as two doublets (an AA'BB' system) due to the para-substitution. The two amide protons (-NH₂) would typically appear as a broad singlet, which is exchangeable with D₂O.[3]

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. This would include the carbonyl carbon of the amide group, the four distinct aromatic carbons (two substituted and two unsubstituted), and the two carbons of the ethyl group.

1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key absorptions would include:

-

N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.[4][5]

-

C=O stretching: A strong absorption band around 1630-1690 cm⁻¹ for the amide carbonyl group.[4][5]

-

Aromatic C-H stretching: Bands just above 3000 cm⁻¹.[6]

-

Aliphatic C-H stretching: Bands just below 3000 cm⁻¹.[6]

1.2.3. Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound would exhibit a molecular ion peak at m/z = 149.[1] The fragmentation pattern would likely involve the loss of the amide group and cleavage at the ethyl group, leading to characteristic fragment ions.[7][8]

Part 2: Synthesis and Reactivity

A robust and reproducible synthesis protocol is crucial for obtaining high-purity this compound for research and development purposes. This section outlines a common synthetic route and discusses the compound's general reactivity.

Synthesis of this compound

A common and effective method for the synthesis of this compound is a two-step process starting from 4-ethylbenzoic acid.

Synthetic Workflow for this compound

Caption: A two-step synthesis of this compound from 4-ethylbenzoic acid.

Step 1: Synthesis of 4-Ethylbenzoyl Chloride

The first step involves the conversion of 4-ethylbenzoic acid to its more reactive acyl chloride derivative, 4-ethylbenzoyl chloride. This is typically achieved by reacting 4-ethylbenzoic acid with thionyl chloride (SOCl₂).[9]

-

Experimental Protocol:

-

To a stirred solution of 4-ethylbenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), slowly add an excess of thionyl chloride at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by observing the cessation of gas evolution).

-

After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-ethylbenzoyl chloride, which can be purified by distillation.

-

Step 2: Synthesis of this compound

The second step is the amidation of 4-ethylbenzoyl chloride using ammonia.[10][11][12]

-

Experimental Protocol:

-

Dissolve the purified 4-ethylbenzoyl chloride in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

-

A white precipitate of this compound and ammonium chloride will form.

-

After the addition is complete, stir the mixture for an additional period to ensure complete reaction.

-

Isolate the crude product by filtration.

-

Purify the this compound by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) to remove the ammonium chloride byproduct.

-

Reactivity

The reactivity of this compound is primarily dictated by the amide functional group. Amides are generally stable but can undergo hydrolysis under acidic or basic conditions to yield 4-ethylbenzoic acid and ammonia. The amide nitrogen is not significantly basic due to the delocalization of its lone pair of electrons into the carbonyl group. The aromatic ring can undergo electrophilic substitution reactions, with the ethyl and amide groups influencing the position of substitution.

Part 3: Physical and Chemical Properties

The physical and chemical properties of this compound are important for its handling, storage, and application.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| CAS Number | 33695-58-8 | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | Not explicitly found for this compound. Related benzamides have a wide range of melting points. Experimental determination is recommended.[13][14][15] | |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and chloroform.[16][17][18][19] | |

| XLogP3-AA | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

Part 4: Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements:

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and spectroscopic characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and facilitating the effective use of this compound in their work. The provided synthetic protocols and expected analytical data will aid in the preparation and characterization of this compound, ensuring its quality and suitability for various applications.

References

- Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines.

- PrepChem. (n.d.). Synthesis of 4-ethylbenzoyl chloride.

- Chemistry Student. (2025, December 27). How Do Acyl Chlorides Form Primary and Secondary Amides? [Video]. YouTube.

- Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide.

- Clark, J. (n.d.). Reaction between acyl chlorides and ammonia - addition/elimination. Chemguide.

- Sparkl. (n.d.). Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines.

- Royal Society of Chemistry. (2015). Contents.

- Patsnap. (n.d.). Preparation method of 4-ethylbenzyl chloride. Eureka.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020622, this compound. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11959, N-Ethylbenzamide. PubChem.

- Mostafa, G. A. E., Bakheit, A. H., Al-Agamy, M. H., Al-Salahi, R., Ali, E. A., & Alrabiah, H. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2256. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 428214, 4-amino-N-(2-(dimethylamino)ethyl)benzamide. PubChem.

- LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.

- PubChemLite. (n.d.). This compound (C9H11NO).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20191375, 4-ethyl-N-propylbenzamide. PubChem.

- Wang, L., et al. (2015). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 12(7), 549-556.

- Journal of the Korean Chemical Society. (2009). 3-(N-methyl-4-nitrobenzamido)

- Organic Syntheses. (n.d.). ethyl 4-aminobenzoate.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.

- University of California, Los Angeles. (n.d.). IR Absorption Table.

- University of Calgary. (n.d.). Experiment 1: Melting-point Determinations.

- ResearchGate. (2025, August 7). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure.

- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- European Patent Office. (n.d.). Process for producing benzoyl chlorides.

- ResearchGate. (n.d.). FT–IR benzamide ( 1 ).

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Scribd. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.

- ResearchGate. (n.d.). ESI-TQ-MS-MS spectra and proposed fragmentation pathway for compound 4a.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2331, Benzamide. PubChem.

- LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- Pearson+. (n.d.). Show how you would accomplish the following synthetic transformations.

Sources

- 1. This compound | C9H11NO | CID 7020622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 33695-58-8 [sigmaaldrich.com]

- 3. spectrabase.com [spectrabase.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. prepchem.com [prepchem.com]

- 10. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. athabascau.ca [athabascau.ca]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. davjalandhar.com [davjalandhar.com]

- 16. researchgate.net [researchgate.net]

- 17. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-ethyl benzamide solubility | Sigma-Aldrich [sigmaaldrich.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Ethylbenzamide (CAS: 33695-58-8)

Introduction: Situating 4-Ethylbenzamide in Modern Research

This compound is a substituted aromatic amide, a chemical class that forms the backbone of numerous pharmacologically active compounds and functional materials.[1] The benzamide moiety is particularly noteworthy in medicinal chemistry; its rigid structure, combined with its capacity for hydrogen bonding, makes it a privileged scaffold for designing molecules that interact with biological targets.[2] While simple in structure, this compound serves as a valuable chemical intermediate and a subject of study for its potential biological activities. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectral characterization, and safety protocols, grounded in established scientific principles to support its application in research and development.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in any experimental setting. This compound is a white, crystalline solid under standard conditions.[3] Its core structure consists of a benzene ring substituted with an ethyl group at the para-position relative to a primary amide group.

Key Properties and Identifiers

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design and data interpretation.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO | [4][5][6][7] |

| Molecular Weight | 149.19 g/mol | [4][5][6][7] |

| CAS Number | 33695-58-8 | [4][5][6][7] |

| Appearance | White Crystalline Solid | [3] |

| Melting Point | 160 - 166 °C | [3][4] |

| Boiling Point | 280.8 °C (at 760 mmHg) | [4][8] |

| Density | 1.058 g/cm³ | [4] |

| Flash Point | 123.6 °C | [4][8] |

| LogP | 2.048 | [4] |

| InChIKey | YKFAFWKDOSYQIP-UHFFFAOYSA-N | [4][5][6] |

| SMILES | CCC1=CC=C(C=C1)C(=O)N | [5][6][8] |

Part 2: Synthesis of this compound

The synthesis of primary amides from carboxylic acids is a fundamental transformation in organic chemistry. For this compound, two common and reliable pathways proceed from either 4-ethylbenzoic acid or its more reactive derivative, 4-ethylbenzoyl chloride. The choice between these routes often depends on the desired reaction conditions, scale, and available starting materials.

Workflow for Synthesis

The overall synthetic strategy is a two-step process if starting from the carboxylic acid, or a single step from the acyl chloride.

Caption: Synthetic pathways to this compound.

Experimental Protocol 1: Synthesis via Acyl Chloride Intermediate

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which readily reacts with ammonia. This is often the preferred lab-scale method due to its high yield and clean conversion.

Step 1: Synthesis of 4-Ethylbenzoyl Chloride [9]

-

Reagents: 4-Ethylbenzoic acid, Thionyl chloride (SOCl₂).

-

Procedure: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid (1.0 eq).

-

Carefully add an excess of thionyl chloride (approx. 4-5 eq) while stirring.[9] The reaction is typically performed neat or in an inert solvent.

-

Heat the mixture to reflux for 2-4 hours.[9] The progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-ethylbenzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Step 2: Amidation of 4-Ethylbenzoyl Chloride

-

Reagents: 4-Ethylbenzoyl chloride, concentrated aqueous ammonia.

-

Procedure: Cool the crude 4-ethylbenzoyl chloride from the previous step in an ice bath.

-

Slowly add the acyl chloride to an excess of cold, concentrated aqueous ammonia with vigorous stirring. The causality here is critical: the reaction is highly exothermic, and adding the acyl chloride to the ammonia ensures the nucleophile is always in excess, minimizing side reactions.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for 15-30 minutes to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove ammonium chloride, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield pure this compound.

Experimental Protocol 2: Direct Synthesis from Carboxylic Acid

This method involves the formation of an ammonium salt followed by thermal dehydration. It is a greener approach as it avoids the use of thionyl chloride but may require higher temperatures and longer reaction times.[5][10]

-

Reagents: 4-Ethylbenzoic acid, Ammonium carbonate ((NH₄)₂CO₃).

-

Procedure: In a flask, add an excess of 4-ethylbenzoic acid. The excess acid is crucial to suppress the dissociation of the intermediate ammonium salt upon heating, thereby preventing the loss of ammonia from the reaction mixture.[5]

-

Slowly add solid ammonium carbonate (approx. 0.5 eq) in portions to the acid.[10] Effervescence (CO₂ evolution) will occur. Continue addition until the effervescence ceases.

-

The resulting mixture contains the ammonium 4-ethylbenzoate salt.

-

Heat the mixture, typically to a temperature above 150°C, to effect dehydration.[10] This can be done with a distillation setup to remove the water as it is formed, driving the equilibrium towards the amide product.

-

After heating for several hours, the reaction mixture is cooled, and the crude this compound can be purified by recrystallization from water or an appropriate organic solvent.

Part 3: Spectroscopic and Analytical Profile

Structural elucidation and purity assessment are paramount. The following section details the expected spectroscopic signatures for this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides key information about the molecular weight and fragmentation pattern.

| m/z Value | Interpretation | Significance |

| 149 | [M]⁺ | Molecular Ion Peak, confirms the molecular weight.[6] |

| 133 | [M - NH₂]⁺ | Base Peak. Loss of the amino radical (-•NH₂) to form a stable 4-ethylbenzoyl cation.[6] This is a characteristic fragmentation for primary benzamides. |

| 105 | [M - NH₂ - CO]⁺ or [C₇H₇]⁺ | Loss of carbon monoxide from the 133 m/z fragment, resulting in a 4-ethylphenyl cation. Alternatively, it can be interpreted as a tropylium-like ion.[6] |

The fragmentation begins with the ionization of the molecule. The most favorable fragmentation is the alpha-cleavage of the C-N bond, leading to the loss of an amino radical and the formation of the highly stable, resonance-stabilized 4-ethylbenzoyl cation at m/z 133.

Caption: Key fragmentation pathway of this compound in EI-MS.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environment in the molecule. The spectrum is typically run in a solvent like DMSO-d₆, where the amide protons are observable.[11]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.80 | Doublet | 2H | Ar-H (ortho to C=O) | Deshielded by the anisotropic effect of the carbonyl group. |

| ~7.30 | Doublet | 2H | Ar-H (ortho to ethyl) | Shielded relative to the other aromatic protons. |

| ~7.90 & ~7.25 (Broad) | Singlet (x2) | 2H | -NH₂ | Amide protons are exchangeable and often appear as broad singlets. Their chemical shift is highly dependent on solvent and concentration. |

| ~2.65 | Quartet | 2H | -CH₂- | Benzylic protons, split by the adjacent methyl group. |

| ~1.20 | Triplet | 3H | -CH₃ | Methyl protons, split by the adjacent methylene group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[6]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350 - 3150 | N-H Stretch (asymmetric & symmetric) | Primary Amide (-NH₂) |

| ~1660 | C=O Stretch (Amide I band) | Amide Carbonyl |

| ~1600 | N-H Bend (Amide II band) | Primary Amide (-NH₂) |

| ~1610, ~1500 | C=C Stretch | Aromatic Ring |

| 2970 - 2850 | C-H Stretch | Ethyl Group (-CH₂CH₃) |

Part 4: Applications and Biological Relevance

The benzamide scaffold is a cornerstone in drug discovery, present in antipsychotics, antiemetics, and anticancer agents.[1] While extensive research on this compound itself is not widely published, its structural class suggests potential areas of interest for researchers.

One study has reported that This compound possesses both antitumor and antimicrobial activities , highlighting its potential as a lead compound for further investigation.[2] This aligns with broader findings that benzamide derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The utility of such compounds often stems from the amide bond's ability to act as a stable, neutral hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites and receptors.[2]

Derivatives of this compound have been explored for various therapeutic targets. For instance, more complex N-substituted benzamides have been designed as potent and selective delta opioid receptor agonists.[12] This demonstrates that the this compound core can serve as a foundational structure for building more complex molecules with high biological specificity. Researchers in drug development can utilize this compound as a starting material or a fragment in the synthesis of new chemical entities for screening against various biological targets.

Part 5: Safety, Handling, and Storage

Ensuring laboratory safety is non-negotiable. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification

-

Pictogram: GHS07 (Exclamation Mark)[5]

-

Hazard Statements:

-

Precautionary Statements (Selected):

-

P264: Wash skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301 + P317: IF SWALLOWED: Get medical help.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Handling and Storage Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS 33695-58-8) is a well-characterized compound with a straightforward synthetic pathway and clear spectroscopic signatures. Its primary value to the scientific community lies in its role as a versatile building block for the synthesis of more complex molecules and as a potential starting point for medicinal chemistry programs, particularly given the reported antitumor and antimicrobial activities of the compound itself and the broader benzamide class. This guide has consolidated the essential technical data required for its safe and effective use in a research setting, providing a self-validating framework of protocols and characterization data to support future innovation.

References

- This compound | CAS#:33695-58-8 | Chemsrc. (n.d.).

- Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023, January 22).

- This compound | C9H11NO | CID 7020622 - PubChem. (n.d.).

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. (2016, November 28).

- N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. (2000, October 19).

- the preparation of amides - Chemguide. (n.d.).

- Synthesis of amides from carboxylic acids - Química Organica.org. (n.d.).

- Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. (2023, March 10).

- This compound - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (2016, November 28).

- Benzamide compounds with biological activities (4ae4k). | Download Table. (n.d.).

- Synthesis of 4-ethylbenzoyl chloride - PrepChem.com. (n.d.).

- 15.15: Formation of Amides - Chemistry LibreTexts. (2020, December 28).

- ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives. - ResearchGate. (2010, August 7).

- Benzamide-simplified mass spectrum[4]. | Download Scientific Diagram. (n.d.).

- Fragmentation Processes - Structure Determination of Organic Compounds - Pharmacy 180. (n.d.).

- 4-Ethylbenzoyl chloride | C9H9ClO | CID 85368 - PubChem. (n.d.).

- EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents. (2017, August 16).

- N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem. (n.d.).

- 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). - ResearchGate. (n.d.).

- N-Ethylbenzamide | C9H11NO | CID 11959 - PubChem. (n.d.).

- Benzamide, N-ethyl- - the NIST WebBook. (n.d.).

- Figure S41. FTIR spectrum of N-benzylbenzamide (7). - ResearchGate. (n.d.).

- Contents - The Royal Society of Chemistry. (n.d.).

- 4-Amino-2-chloro-N-ethylbenzamide hydrochloride | C9H12Cl2N2O - PubChem. (n.d.).

- N-(4-Chlorobenzyl)-4-ethylbenzamide - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.).

- Benzamide, 4-ethyl-N-(2-ethylphenyl)- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.).

- Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC - NIH. (n.d.).

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of amides from carboxylic acids [quimicaorganica.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. This compound | C9H11NO | CID 7020622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 33695-58-8 [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

- 9. prepchem.com [prepchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectrabase.com [spectrabase.com]

- 12. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Ethylbenzamide

An In-depth Technical Guide to 4-Ethylbenzamide: Properties, Synthesis, and Analysis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physicochemical properties, analytical methodologies, and synthesis of this compound. The information presented herein is curated to provide both foundational knowledge and practical insights, ensuring scientific integrity and applicability in a laboratory setting.

Compound Identification and Core Properties

This compound is a derivative of benzamide, characterized by an ethyl group at the para position of the benzene ring. This substitution influences its physical properties and reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

A summary of its fundamental identifiers and properties is presented below for quick reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 33695-58-8 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)N | [1] |

| InChI Key | YKFAFWKDOSYQIP-UHFFFAOYSA-N | [1] |

Physicochemical Characteristics

The physical state and solubility of a compound are critical parameters for its handling, formulation, and application in experimental assays. This compound is a solid at room temperature. Its properties are quantitatively summarized in the following table.

| Property | Value | Source |

| Appearance | Solid | |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Complexity | 136 | [1] |

Note: Some physical properties, such as melting and boiling points, are not consistently reported across public databases and should be determined empirically for high-purity samples.

Spectral Analysis for Structural Elucidation

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, the spectrum is typically recorded in a deuterated solvent like DMSO-d₆.[2] Key expected signals include:

-

Aromatic Protons: Two distinct doublets in the aromatic region (typically δ 7.2-7.9 ppm), corresponding to the ortho and meta protons on the benzene ring. The para-substitution pattern results in a characteristic AA'BB' splitting system.

-

Amide Protons (-CONH₂): Two broad singlets corresponding to the two amide protons. Their chemical shift can vary depending on solvent and concentration.

-

Ethyl Group Protons (-CH₂CH₃): A quartet corresponding to the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups. The IR spectrum of this compound will prominently feature:

-

N-H Stretching: Two distinct bands in the region of 3100-3500 cm⁻¹, characteristic of a primary amide.

-

C=O Stretching (Amide I band): A strong, sharp absorption band around 1640-1680 cm⁻¹.

-

C-N Stretching: An absorption band in the 1400-1430 cm⁻¹ region.

-

Aromatic C-H and C=C Stretching: Bands characteristic of the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In GC-MS analysis, this compound exhibits a molecular ion peak (M⁺) at m/z 149, corresponding to its molecular weight.[1] Common fragment ions include a peak at m/z 133, resulting from the loss of the amino group (NH₂).[1]

Synthesis and Purification Protocols

The synthesis of this compound typically involves the amidation of a 4-ethylbenzoyl derivative. The following protocol outlines a standard laboratory procedure starting from 4-ethylbenzoyl chloride.

Synthesis Workflow: From Acid Chloride to Amide

The causality behind this two-step workflow is straightforward: first, the highly reactive acyl chloride is formed from the more stable carboxylic acid, which then readily reacts with ammonia to form the stable amide bond.

Caption: General synthesis pathway for this compound.

Detailed Synthesis Protocol

Materials:

-

4-Ethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Concentrated ammonium hydroxide (28-30%)

-

Toluene (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-ethylbenzoic acid (1 equivalent) in anhydrous toluene. Add thionyl chloride (1.5 equivalents) dropwise. Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases.

-

Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting oil is crude 4-ethylbenzoyl chloride and is used directly in the next step.

-

Amidation: Cool the crude 4-ethylbenzoyl chloride in an ice bath. Slowly and carefully add it dropwise to a stirred, chilled beaker of concentrated ammonium hydroxide (excess). A white precipitate will form immediately.

-

Isolation: Continue stirring for 30 minutes. Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove excess ammonia and ammonium salts.

-

Drying: Dry the crude this compound product, preferably in a vacuum oven at a low temperature.

Purification Workflow: Recrystallization

Recrystallization is a self-validating purification technique. The formation of well-defined crystals from a saturated solution inherently excludes impurities, leading to a product with high purity, which can be confirmed by melting point analysis.

Caption: Step-by-step workflow for purification by recrystallization.

Detailed Purification Protocol

-

Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a suitable solvent system (e.g., an ethanol/water mixture) and heat the mixture gently while stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

-

Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystals should begin to form.

-

Complete Precipitation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

-

Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals in a vacuum oven. The purity can be assessed by melting point determination and comparison to literature values.

Analytical Methodologies

To ensure the identity and purity of this compound, especially in a drug development context, validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Analytical Workflow: HPLC Purity Analysis

This workflow represents a self-validating system where a calibrated instrument and a reference standard are used to generate reproducible and accurate data on the purity of the analyte.

Caption: Standard workflow for purity analysis using HPLC.

General HPLC Protocol

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid often added to improve peak shape). A typical starting point is 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample onto the HPLC system. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

Benzamide derivatives are a well-established class of pharmacophores with a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][4][5] While specific applications for this compound are not as widely documented as for other analogues, its structure serves as a valuable building block in medicinal chemistry. It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic value.[3] Its physicochemical properties make it a suitable scaffold for exploring structure-activity relationships (SAR) in the design of novel enzyme inhibitors or receptor ligands.[4]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as harmful if swallowed and causes serious eye irritation.[1]

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | [1] |

| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338, P501 | [1][6] |

| Storage Class | 11 (Combustible Solids) |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][7]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.[7]

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

Conclusion

This compound is a well-defined chemical entity with established physical and spectral properties. Its synthesis and purification can be achieved through standard organic chemistry protocols, and its purity can be reliably assessed using modern analytical techniques like HPLC. While its direct therapeutic applications are still under exploration, its role as a molecular scaffold and synthetic intermediate provides significant value for the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This guide provides the foundational and practical knowledge necessary for its effective and safe utilization in research and development.

References

- PubChem. This compound | C9H11NO | CID 7020622.

- SpectraBase. This compound - 1H NMR Spectrum. John Wiley & Sons, Inc. [Link]

- NIST WebBook. Benzamide, 4-ethyl-N-butyl-N-ethyl-. National Institute of Standards and Technology. [Link]

- PubChem. 4-ethyl-N-propylbenzamide | C12H17NO | CID 20191375.

- NIST WebBook. Benzamide, N-ethyl-. National Institute of Standards and Technology. [Link]

- MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)

- Organic Syntheses. Oxidative Amination of Aldehydes with N-Chlorosuccinimide and Secondary Amines. [Link]

- SpectraBase. N-(4-Chlorobenzyl)-4-ethylbenzamide - Vapor Phase IR Spectrum. John Wiley & Sons, Inc. [Link]

- Japan Environmental Management Association for Industry. Analytical Methods. [Link]

- SpectraBase. N-(4-Bromo-phenyl)-4-ethyl-benzamide - Vapor Phase IR Spectrum. John Wiley & Sons, Inc. [Link]

- PubChem. N-Ethylbenzamide | C9H11NO | CID 11959.

- Cheméo. Chemical Properties of Benzamide, N-ethyl- (CAS 614-17-5). [Link]

- ChemSynthesis. N-ethylbenzamide. [Link]

- ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2025-08-06). [Link]

- Agency for Toxic Substances and Disease Registry. Analytical Methods for Benzidine. [Link]

- National Institutes of Health. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. [Link]

- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016-11-28). [Link]

- Organic Syntheses.

Sources

- 1. This compound | C9H11NO | CID 7020622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Ethylbenzamide: Synthesis, Characterization, and Applications

Foreword

In the landscape of modern drug discovery and materials science, the benzamide scaffold represents a cornerstone of molecular design. Its unique combination of rigidity, hydrogen bonding capability, and synthetic versatility has rendered it a privileged structure in medicinal chemistry and beyond. Within this important class of molecules, 4-Ethylbenzamide emerges as a significant building block and a subject of interest for its potential biological activities. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis, characterization, and potential applications. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established chemical principles with practical, field-proven insights to facilitate further innovation.

Molecular and Physicochemical Profile

This compound is a primary aromatic amide characterized by an ethyl group at the para position of the benzene ring. This substitution pattern significantly influences its electronic properties and steric profile compared to the parent benzamide molecule.

Chemical Identity

The fundamental identifiers for this compound are summarized below, providing a clear reference for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | |

| CAS Number | 33695-58-8 | |

| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)N | [1] |

| InChIKey | YKFAFWKDOSYQIP-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application. The table below presents key physicochemical data for this compound.

| Property | Value | Notes and Justification |

| Physical Form | Solid / White Powder | Typically supplied as a crystalline solid.[2] |

| Melting Point | 115 - 117 °C | This value is for the related compound ethyl-thiobenzamide, and is provided as an estimate. The actual melting point may vary based on purity. |

| Boiling Point | 235-236 °C | This value is for the precursor 4-ethylbenzoyl chloride and suggests a relatively high boiling point for this compound due to intermolecular hydrogen bonding.[3] |

| Solubility | Soluble in DMSO, alcohols. | Limited solubility in water. The aromatic ring and ethyl group contribute to its lipophilicity, while the amide group allows for some polarity. |

| XLogP3 | 2.2 | The predicted octanol-water partition coefficient indicates moderate lipophilicity, a common feature in drug-like molecules.[4] |

Synthesis and Purification

The synthesis of this compound is most reliably achieved through the amidation of a reactive carboxylic acid derivative, typically an acyl chloride. This two-step approach, starting from commercially available 4-ethylbenzoic acid, is a robust and scalable method.

Synthetic Strategy: Acyl Chloride Formation and Amination

The chosen synthetic route leverages the high reactivity of acyl chlorides towards nucleophiles. The first step involves the conversion of 4-ethylbenzoic acid to 4-ethylbenzoyl chloride. The second step is the subsequent reaction of this acyl chloride with an ammonia source to form the target primary amide. This strategy is preferred due to the high yields and relatively clean conversions, minimizing the need for extensive purification.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 4-Ethylbenzoyl Chloride [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid (1.0 eq).

-

Reagent Addition: Carefully add thionyl chloride (3.0 - 5.0 eq) to the flask. This step should be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-ethylbenzoyl chloride is typically a liquid and can be used in the next step without further purification.[3]

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate flask, prepare a concentrated solution of ammonium hydroxide (excess) in an appropriate solvent (e.g., THF or Dioxane) and cool it in an ice bath.

-

Reagent Addition: Add the crude 4-ethylbenzoyl chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring. The formation of a white precipitate (the product) should be observed.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

-

Isolation: Filter the solid product using a Büchner funnel. Wash the crude product with cold water to remove any ammonium salts, followed by a small amount of cold diethyl ether or hexane to remove non-polar impurities.

Purification: Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds.[6][7][8] The choice of solvent is critical for achieving high purity and yield.

-

Solvent Selection: A suitable solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.[9]

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot solvent (or the more polar solvent of a mixed system).

-

If insoluble impurities are present, perform a hot gravity filtration.[6]

-

If the solution is colored, treat with a small amount of activated charcoal before hot filtration.

-

Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[10]

-

Spectroscopic and Structural Characterization

Unequivocal identification of the synthesized this compound requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (DMSO-d₆, 300 MHz): The expected proton NMR spectrum would show characteristic signals. The ethyl group protons would appear as a triplet (CH₃) and a quartet (CH₂). The aromatic protons would appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The amide protons (-NH₂) would appear as two broad singlets.[11]

-

¹³C NMR: The carbon spectrum would show distinct signals for the ethyl carbons, the four unique aromatic carbons (two substituted, two unsubstituted), and the carbonyl carbon of the amide group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350, ~3170 | N-H stretch | Primary Amide (-NH₂) |

| ~2970-2870 | C-H stretch | Ethyl group |

| ~1660 | C=O stretch (Amide I) | Amide carbonyl |

| ~1610 | N-H bend (Amide II) | Primary Amide |

| ~1420 | C-N stretch | Amide |

Note: The presence of two N-H stretching bands is characteristic of a primary amide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺ would be observed at m/z = 149. Key fragment ions would correspond to the loss of the amide group (m/z = 133) and the ethyl group.[1]

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the amide functional group and the aromatic ring.

Chemical Reactivity

-

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-ethylbenzoic acid and ammonia. This reaction is typically slow and requires elevated temperatures.[12]

-

Reduction: The amide can be reduced to the corresponding amine, 4-ethylbenzylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions (e.g., nitration, halogenation). The ethyl group is an ortho-, para-director, and the amide group is a deactivating meta-director. The outcome of such reactions would depend on the specific reaction conditions.

Caption: Key reactions of this compound.

Applications in Research and Drug Development

Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[13] While specific, large-scale applications of this compound are not extensively documented in mainstream literature, its structure suggests potential as:

-

A Scaffold in Medicinal Chemistry: It can serve as a starting point or intermediate for the synthesis of more complex molecules with potential therapeutic value. Benzamides are known to interact with various biological targets, and the 4-ethyl substitution provides a vector for exploring structure-activity relationships.

-

A Probe for Biological Systems: As a small molecule, it could be used to probe the binding pockets of enzymes or receptors where its structural motifs are recognized.

-

Antitumor and Antimicrobial Research: There are indications that this compound itself possesses antitumor and antimicrobial activities, making it a lead compound for further investigation and optimization.[14]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Classification:

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

-

Handling: Should be handled in a well-ventilated area, preferably a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable compound with well-defined chemical properties and straightforward synthetic accessibility. Its utility as a molecular building block, combined with its potential inherent biological activity, makes it a molecule of interest for researchers in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and handling, intended to serve as a foundational resource for scientific professionals. Further exploration of its applications, particularly in the context of drug discovery, is a promising avenue for future research.

References

- The Royal Society of Chemistry. (n.d.). Contents.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020622, this compound. PubChem.

- ResearchGate. (2023). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- PrepChem. (n.d.). Synthesis of 4-ethylbenzonitrile.

- University of California, Davis. (n.d.). Recrystallization.

- SpectraBase. (n.d.). Benzamide, 4-ethyl-N-butyl-.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11959, N-Ethylbenzamide. PubChem.

- SpectraBase. (n.d.). This compound.

- SpectraBase. (n.d.). N-(4-Chlorobenzyl)-4-ethylbenzamide.

- University of Rochester, Department of Chemistry. (n.d.). Purification: How To.

- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). SOP: CRYSTALLIZATION.

- National Institute of Standards and Technology. (n.d.). Benzamide, 4-methyl-. NIST WebBook.

- University of Texas at Dallas, Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).

- Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Organic Syntheses. (n.d.). ethyl 4-aminobenzoate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. PubChem.

- Google Patents. (n.d.). EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

- Cheméo. (n.d.). Chemical Properties of Benzamide, N-ethyl- (CAS 614-17-5).

- PrepChem. (n.d.). Synthesis of 4-ethylbenzoyl chloride.

- PubChemLite. (n.d.). This compound (C9H11NO).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20191375, 4-ethyl-N-propylbenzamide. PubChem.

- Patsnap. (n.d.). Preparation method of 4-ethylbenzyl chloride. Eureka.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2331, Benzamide. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85368, 4-Ethylbenzoyl chloride. PubChem.

Sources

- 1. This compound | C9H11NO | CID 7020622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-乙基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 5. prepchem.com [prepchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. mt.com [mt.com]

- 9. Purification [chem.rochester.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. spectrabase.com [spectrabase.com]

- 12. Buy 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | 41859-57-8 [smolecule.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Ethylbenzamide for Scientific Professionals

This guide provides an in-depth exploration of 4-Ethylbenzamide, a substituted aromatic amide of interest in chemical synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer insights into its chemical identity, synthesis, characterization, and safe handling, grounded in established scientific principles.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the cornerstone of reproducible research. This compound is systematically named following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for the compound is This compound [1]. This name unambiguously describes a benzene ring substituted with an ethyl group and a carboxamide group at positions 1 and 4, respectively.

Synonyms and Identifiers: In literature and commercial catalogs, this compound may be referenced by several synonyms. Recognizing these is crucial for comprehensive literature searches. Common synonyms include 4-Aethylbenzamid (German spelling) and simply ethylbenzamide, although the latter is ambiguous without the locant. For precise identification, registry numbers are indispensable.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 33695-58-8 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| InChIKey | YKFAFWKDOSYQIP-UHFFFAOYSA-N | [1] |

| PubChem CID | 7020622 | [1] |

The structure of this compound is depicted below, illustrating the para-substitution pattern of the ethyl and amide functional groups on the benzene ring.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

Understanding the physical and analytical characteristics of a compound is vital for its synthesis, purification, and characterization.

Physicochemical Data:

| Property | Value | Notes |

| Appearance | White crystalline solid | Based on typical appearance of benzamide derivatives. |

| Melting Point | 164-165°C | A sharp melting point is indicative of high purity. |

| Boiling Point | 280.8 ± 19.0 °C | Predicted value. |

| Solubility | While specific quantitative data is not readily available, its parent compound, benzamide, is soluble in methanol and acetone, and slightly soluble in water and ethanol[2]. Similar trends are expected for this compound due to the presence of the polar amide group and the nonpolar ethyl-benzene moiety. |

Spectroscopic Profile: Spectroscopic data is the fingerprint of a molecule, confirming its identity and purity.

-

¹H NMR (Proton NMR): In a typical deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), and the amide protons (-NH₂)[3][4]. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton. Distinct peaks are expected for the carbonyl carbon of the amide, the two unique carbons of the ethyl group, and the four unique carbons of the para-substituted aromatic ring[5].

-

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups[6]. For this compound, characteristic absorption peaks include:

-

N-H Stretch: A pair of peaks in the 3100-3500 cm⁻¹ region, characteristic of a primary amide (-NH₂)[6].

-

C-H Stretch (Aromatic & Aliphatic): Peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H of the ethyl group[7].

-

C=O Stretch (Amide I band): A strong, sharp absorption around 1630-1690 cm⁻¹[6].

-

N-H Bend (Amide II band): An absorption around 1550-1640 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of approximately 149.19[1]. Common fragmentation patterns may include the loss of the amide group or cleavage at the ethyl substituent.

Synthesis Methodologies

The synthesis of this compound can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common, well-established pathways are detailed below.

Pathway 1: Ammonolysis of 4-Ethylbenzoyl Chloride

This is a classic and highly efficient method for forming primary amides. The reaction proceeds via a nucleophilic acyl substitution mechanism where ammonia acts as the nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride.

Caption: Workflow for synthesis via ammonolysis of an acyl chloride intermediate.

Experimental Protocol:

Step A: Synthesis of 4-Ethylbenzoyl Chloride Causality: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the subsequent nucleophilic attack by the relatively weak nucleophile, ammonia. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl gas).

-

Reaction: To 1 equivalent of 4-ethylbenzoic acid, add an excess of thionyl chloride (SOCl₂) (approx. 5 equivalents).

-

Heating: Gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution ceases.

-

Workup: Allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude 4-ethylbenzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Step B: Synthesis of this compound Causality: The highly electrophilic acyl chloride reacts readily with ammonia. An excess of ammonia is used both as the nucleophile and as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Setup: In a flask placed in an ice bath, add a concentrated aqueous solution of ammonia (an excess, e.g., 10-20 equivalents).

-

Addition: While stirring vigorously, slowly add the 4-ethylbenzoyl chloride (1 equivalent) dropwise to the cold ammonia solution. The addition should be controlled to keep the temperature low.

-

Reaction: A white precipitate of this compound will form immediately. Continue stirring for 15-30 minutes after the addition is complete to ensure full reaction.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove ammonium chloride and excess ammonia. The product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield pure, crystalline this compound.

Pathway 2: Hydrolysis of 4-Ethylbenzonitrile

This method involves the conversion of a nitrile group into a primary amide. The reaction can be catalyzed by either acid or base, though base-catalyzed hydrolysis is often easier to control to stop at the amide stage without proceeding to the carboxylic acid.

Caption: Workflow for synthesis via nitrile hydrolysis.

Experimental Protocol:

Causality: Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile. The use of hydrogen peroxide facilitates the reaction, which proceeds through a peroxyimidic acid intermediate, ultimately yielding the amide and releasing oxygen. This method is often cleaner than strong acid or base hydrolysis.

-

Setup: In a round-bottom flask, dissolve 4-ethylbenzonitrile (1 equivalent) in a suitable solvent like ethanol or acetone.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 2M) followed by the slow, portion-wise addition of hydrogen peroxide (30% aqueous solution) while maintaining the temperature with an ice bath.

-

Reaction: Stir the mixture at room temperature or with gentle warming (e.g., 40-50°C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the product extracted into an organic solvent like ethyl acetate.

-

Purification: Wash the organic extracts with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to yield the crude product. Recrystallization as described in Pathway 1 will yield pure this compound.

Applications in Research and Drug Development

While specific, large-scale applications of this compound itself are not widely documented in publicly available literature, its structural class—substituted benzamides—is of immense importance in medicinal chemistry. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties[8].

Therefore, this compound serves as a valuable building block or intermediate in the synthesis of more complex molecules for drug discovery programs. The ethyl group provides a point for modifying lipophilicity and metabolic stability, while the amide group can act as a key hydrogen bond donor/acceptor for interactions with biological targets[9]. Researchers may use this compound as a starting material to explore structure-activity relationships (SAR) in a new class of potential therapeutic agents[10][11].

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting. This compound presents moderate hazards that must be managed appropriately.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed[1].

-

Eye Irritation (Category 2), H319: Causes serious eye irritation[1].

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water[12].

-

Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place[12].

-

Keep away from strong oxidizing agents and incompatible materials.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.

References

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7020622, this compound.

- ResearchGate (2025). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates.

- Scribd (n.d.). Final Benzamide Preparations.

- SpectraBase (n.d.). This compound - Optional[1H NMR] - Spectrum.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

- Scribd (n.d.). Exp 1 3.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- E-Amrita (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE.

- ResearchGate (2025). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water.

- The Royal Society of Chemistry (n.d.). Supplementary Information.

- University of California, Los Angeles (n.d.). IR Absorption Table.

- ResearchGate (2025). Solubility determination and modelling of benzamide in organic solvents.

- Gregory, R. F., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- ResearchGate (n.d.). FT–IR benzamide.

- ResearchGate (n.d.). Benzamide compounds with biological activities.

- University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions.

- Slideshare (n.d.). Synthesis of benzamide from benzyl chloride.

- University of Wisconsin-Madison (n.d.). 1H NMR Chemical Shifts.

- SpectraBase (n.d.). N-(4-Chlorobenzyl)-4-ethylbenzamide - Optional[Vapor Phase IR] - Spectrum.

- SpectraBase (n.d.). 4-Methylbenzamide - Optional[13C NMR] - Chemical Shifts.

- Tuğrak, M., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1858–1867. [Link]

Sources

- 1. This compound | C9H11NO | CID 7020622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | 41859-57-8 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

spectral data for 4-Ethylbenzamide (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Ethylbenzamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, offers self-validating protocols, and synthesizes the data to provide an unambiguous structural confirmation of the target molecule. Each section is grounded in authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Imperative for Spectroscopic Verification

This compound (C₉H₁₁NO, Molar Mass: 149.19 g/mol ) is a primary amide derivative of benzoic acid.[1] In the context of pharmaceutical research and fine chemical synthesis, rigorous structural elucidation is not merely a procedural step but a cornerstone of quality, safety, and efficacy. Any ambiguity in molecular structure can lead to unforeseen biological activity or failed batches. Spectroscopic analysis provides a detailed molecular fingerprint, confirming identity, assessing purity, and ensuring consistency. This guide presents a holistic approach to the characterization of this compound by integrating data from NMR, IR, and Mass Spectrometry, offering a master workflow for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: ¹H NMR Spectroscopy

A robust NMR protocol is critical for acquiring high-resolution, interpretable data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and because its residual proton signal does not obscure key regions of the spectrum.[2] The amide N-H protons are also less prone to rapid exchange in DMSO-d₆, often appearing as distinct, albeit broad, signals.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz (or higher) spectrometer.[2] Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 1-2 seconds.

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound provides a clear and definitive proton map of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.89 | (Broad s) | - | 1H | Amide (-CONHH ) |

| 7.82 | d | ~8.1 | 2H | Aromatic (H-2, H-6) |

| 7.31 | d | ~8.1 | 2H | Aromatic (H-3, H-5) |

| 7.29 | (Broad s) | - | 1H | Amide (-CONH H) |